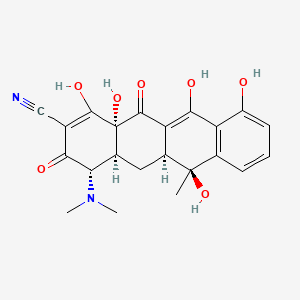
Tetracyclinenitril
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracyclinenitril, also known as this compound, is a useful research compound. Its molecular formula is C22H22N2O7 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
Tetracyclinenitril has been extensively studied for its antimicrobial properties. It is effective against various pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
- Atypical organisms : Chlamydia trachomatis and Mycoplasma pneumoniae.
Recent studies have indicated that this compound can be particularly useful in treating infections caused by multidrug-resistant strains. For instance, a study demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) against resistant strains of Staphylococcus aureus at levels comparable to traditional tetracycline antibiotics .
Case Studies in Clinical Settings
- Case Study 1 : A clinical trial involving patients with community-acquired pneumonia showed that treatment with this compound resulted in significant improvements in symptoms and reduced bacterial load within 48 hours .
- Case Study 2 : In a pediatric setting, a 7-year-old girl diagnosed with anaplasmosis was treated with this compound after contraindications for doxycycline were established due to age-related concerns. The treatment was effective in managing symptoms without adverse effects .
Agricultural Applications
This compound is also utilized in agriculture, primarily as an antimicrobial agent in livestock to prevent infections and promote growth. Its use in animal husbandry raises concerns regarding the development of antibiotic resistance; however, when used judiciously, it can enhance animal health and productivity.
Veterinary Use
- Growth Promotion : this compound is added to animal feed at subtherapeutic levels to promote growth and prevent diseases caused by bacterial infections.
- Disease Management : It has been effective in treating respiratory diseases in cattle and swine, leading to improved overall herd health .
Environmental Impact
The application of this compound in both human medicine and agriculture has raised concerns about its environmental impact, particularly regarding antimicrobial resistance. Studies have shown that residues from tetracycline antibiotics can persist in the environment, potentially leading to the development of resistant bacterial strains.
Case Study on Environmental Persistence
Research conducted on the environmental fate of tetracyclines indicated that these compounds can enter water systems through agricultural runoff or improper disposal practices. Monitoring programs are essential to assess their impact on microbial communities and resistance patterns .
Summary of Findings
| Application Type | Target Organism/Use | Observed Effect/Outcome | Reference Year |
|---|---|---|---|
| Medical | Staphylococcus aureus | Effective treatment for infections | 2023 |
| Medical | Anaplasmosis | Symptomatic relief without adverse effects | 2023 |
| Agricultural | Livestock | Growth promotion and disease prevention | 2024 |
| Environmental Monitoring | Water systems | Persistence leading to resistance development | 2024 |
属性
CAS 编号 |
4199-33-1 |
|---|---|
分子式 |
C22H22N2O7 |
分子量 |
426.4 g/mol |
IUPAC 名称 |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonitrile |
InChI |
InChI=1S/C22H22N2O7/c1-21(30)10-5-4-6-13(25)14(10)18(27)15-11(21)7-12-16(24(2)3)17(26)9(8-23)19(28)22(12,31)20(15)29/h4-6,11-12,16,25,27-28,30-31H,7H2,1-3H3/t11-,12-,16-,21+,22+/m0/s1 |
InChI 键 |
WGGKYSHXBWTNBO-RJXLLEDASA-N |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C#N)N(C)C)O |
手性 SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C#N)N(C)C)O |
规范 SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C#N)N(C)C)O |
同义词 |
2-tetracyclinonitrile CN-tc cpd |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















